Cys-[HIV-Tat (47-57)] is a synthetic peptide derived from the Human Immunodeficiency Virus type 1 transactivator of transcription protein, commonly referred to as Tat. This peptide is characterized by its high arginine content, which facilitates its ability to penetrate cell membranes, making it a subject of interest in various biomedical applications. The sequence of Cys-[HIV-Tat (47-57)] is crucial for its function, as it plays a significant role in the regulation of HIV gene expression and the transport of molecules across cellular barriers.
Cys-[HIV-Tat (47-57)] is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over its amino acid sequence and modifications. The peptide is typically produced in laboratories specializing in peptide synthesis and is available from commercial suppliers such as Sigma-Aldrich and MedChemExpress .
Cys-[HIV-Tat (47-57)] falls under the classification of cell-penetrating peptides. These peptides are known for their ability to facilitate the delivery of various biomolecules, including nucleic acids and proteins, into cells. The classification highlights its potential therapeutic applications, particularly in drug delivery systems.
The synthesis of Cys-[HIV-Tat (47-57)] generally employs solid-phase peptide synthesis, a widely used method that allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. This technique ensures high purity and yield of the final product.
Cys-[HIV-Tat (47-57)] has a complex structure characterized by its amino acid sequence which includes key residues that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 1,288.4 g/mol .
The structure can be represented using various chemical notation systems:
Cys-[HIV-Tat (47-57)] can participate in various biochemical reactions primarily due to its functional groups:
The peptide's reactivity can be exploited in drug development, where modifications enhance its therapeutic efficacy or targeting capabilities .
Cys-[HIV-Tat (47-57)] exerts its effects primarily through:
Research indicates that Cys-[HIV-Tat (47-57)] enhances the uptake of therapeutic agents into cells, improving their efficacy against HIV by disrupting viral replication processes .
Cys-[HIV-Tat (47-57)] has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: